molecular formula C20H25BO4 B1429185 2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1059066-01-1

2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1429185
CAS No.: 1059066-01-1
M. Wt: 340.2 g/mol
InChI Key: RRBLILWMILAZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pinacol boronate ester featuring a phenyl ring substituted with a (4-methoxyphenyl)methoxy group. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The methoxybenzyloxy substituent introduces electron-donating effects, which may influence both electronic properties and steric interactions in synthetic applications .

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-8-12-18(13-9-16)23-14-15-6-10-17(22-5)11-7-15/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLILWMILAZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of boron-containing compounds and exhibits a complex structure characterized by the presence of methoxyphenyl groups and a dioxaborolane ring. Its molecular formula is C18H25B1O3C_{18}H_{25}B_{1}O_{3} with a molecular weight of approximately 300. The presence of methoxy groups contributes to its solubility and reactivity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The methoxyphenyl moieties can enhance electron donation capabilities, thereby scavenging free radicals effectively. Studies have demonstrated that related dioxaborolanes can reduce oxidative stress in cellular models, suggesting potential neuroprotective effects.

Neuroprotective Effects

A notable study investigated the neuroprotective effects of structurally related compounds in models of cerebral ischemia. The results showed that these compounds significantly prolonged survival times in mice subjected to acute cerebral ischemia. This suggests that this compound may possess similar protective effects against neuronal damage .

Anticancer Activity

Emerging research has highlighted the anticancer potential of boron-containing compounds. The dioxaborolane structure may facilitate interactions with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that such compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Neuroprotection in Ischemia Models
    • Objective : To evaluate the neuroprotective effects of dioxaborolanes.
    • Method : Mice were subjected to bilateral common carotid artery occlusion.
    • Findings : Compounds significantly improved survival rates and reduced neurological deficits compared to controls .
  • Antioxidant Activity Assessment
    • Objective : To assess the antioxidant capacity of related methoxy-substituted dioxaborolanes.
    • Method : DPPH radical scavenging assays were performed.
    • Results : Compounds exhibited high scavenging activity, indicating potential therapeutic applications in oxidative stress-related disorders .

Data Tables

Biological ActivityMethodologyResults
NeuroprotectionIschemia model (mice)Prolonged survival time; reduced mortality rate
Antioxidant activityDPPH assayHigh radical scavenging activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g)
  • Structure : Para-methoxy substitution on the phenyl ring.
  • Physical Properties : White solid, m.p. 137.0–139.2°C .
  • Reactivity : Electron-rich aryl group enhances reactivity in cross-couplings compared to meta-substituted analogs.
  • Applications : Used as a boronate precursor in organic synthesis .
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i)
  • Structure : Meta-methoxy substitution.
  • Reactivity : Reduced electronic activation compared to para-substituted analogs due to less effective resonance donation.
  • Key Difference : Lower thermal stability and altered solubility due to liquid state .

Functional Group Modifications

2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Ethynyl linkage between phenyl and 4-methoxyphenyl groups.
  • Applications : Useful in materials science for constructing conjugated polymers or sensors .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Structure : Hydroxyl group adjacent to methoxy on the aryl ring.
  • Physical Properties : Polar compound with higher solubility in protic solvents.
  • Reactivity : Hydroxyl group enables hydrogen bonding and participation in acid-base reactions, unlike the target compound.
  • Applications: Potential use in pH-sensitive probes or chelating agents .

Steric and Electronic Effects

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Additional methyl groups at the 3- and 5-positions.
  • Physical Properties : MW 262.15 g/mol, solid .
  • Reactivity : Steric hindrance from methyl groups slows cross-coupling kinetics compared to the target compound.
  • Applications: Limited to reactions tolerant of bulky substrates .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Electron-withdrawing chloro groups alongside methoxy substituents.
  • Synthesis : Prepared via chlorination of a dimethoxyphenyl precursor .
  • Reactivity : Reduced reactivity in Suzuki couplings due to electron-deficient aryl ring.
  • Applications : Intermediate in antimalarial drug synthesis .

Comparative Data Tables

Table 1. Physical Properties

Compound State Melting Point (°C) Molecular Weight Key Feature
Target Compound Not reported Not reported 340.22* Methoxybenzyloxy substituent
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g) Solid 137.0–139.2 234.10 Para-methoxy substitution
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Solid Not reported 318.23 Ethynyl linkage
3-Methoxy-4-(dioxaborolan-2-yl)phenol Solid Not reported 250.10 Hydroxyl group

*Calculated based on molecular formula C₁₉H₂₃BO₄.

Table 2. Reactivity in Cross-Coupling Reactions

Compound Electronic Effect Steric Hindrance Reaction Rate (Relative)
Target Compound Electron-donating Moderate High
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Electron-donating Low Moderate
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Electron-withdrawing Moderate Low
2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Electron-donating High Low

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Functionalization of the phenyl ring : A methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions.

Boronate ester formation : The intermediate reacts with pinacol boronic ester precursors under anhydrous conditions, often catalyzed by palladium or nickel complexes .

  • Key Reagents : 4-Methoxyphenylmethanol, boronic acid, pinacol, and transition metal catalysts (e.g., PdCl₂).
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and validation by HPLC (>95% purity) .

Q. What spectroscopic methods are used to characterize its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms boronate ester formation.
  • IR Spectroscopy : Detects B-O stretching vibrations (~1350 cm⁻¹) and aryl ether linkages (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.2) .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner to synthesize biaryl compounds. Typical conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF solvent at 80–100°C .
  • Polymer Synthesis : Used to create π-conjugated polymers for optoelectronic materials .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The 4-methoxyphenyl group is electron-donating, enhancing boronate ester stability but potentially slowing oxidative addition in palladium-catalyzed reactions.
  • Experimental Optimization : Use electron-deficient aryl halides as coupling partners to balance reactivity. Monitor reaction progress via TLC or in situ Raman spectroscopy .
  • Comparative Data : Substrates with electron-withdrawing groups (e.g., nitro) show 15–20% higher yields under identical conditions .

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) for cost vs. efficiency trade-offs.
  • Solvent Effects : Replace DMF with THF or toluene to reduce side reactions (e.g., protodeboronation).
  • Temperature Gradient : Incremental heating (50°C → 100°C) minimizes decomposition.
  • Yield Data :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8072
XPhos-Pd-G3THF6088

Q. What are the stability considerations under different storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolyzes in humid environments; store under argon at –20°C with desiccants.
  • Long-Term Stability :
Storage TempPurity Loss (6 months)
–20°C<2%
4°C5–8%
  • Handling Protocol : Use gloveboxes for weighing; prepare solutions in anhydrous THF or DCM.

Q. How to address contradictions in reported catalytic efficiencies when using this compound?

  • Methodological Answer :

  • Root-Cause Analysis :

Impurity Profiling : Compare HPLC traces of batches (e.g., residual palladium or pinacol).

Kinetic Studies : Measure reaction rates under standardized conditions (e.g., 0.1 M substrate in THF).

  • Case Study : A 2024 study resolved conflicting yields (60% vs. 85%) by identifying trace water (≥0.1%) as the primary inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.